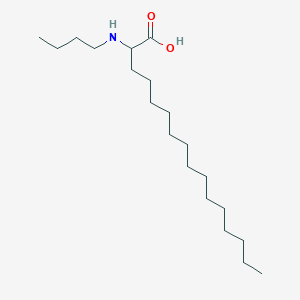
2-(Butylamino)hexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)hexadecanoic acid is a synthetic organic compound that belongs to the class of fatty acids It is characterized by a long hydrocarbon chain with a butylamino group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)hexadecanoic acid typically involves the reaction of hexadecanoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hexadecanoic acid+Butylamine→2-(Butylamino)hexadecanoic acid
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve maximum yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. The use of advanced equipment and technology helps in achieving high efficiency and cost-effectiveness in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Butylamino)hexadecanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive agent.
Industry: It is used in the formulation of various industrial products, including lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may modulate oxidative stress pathways or influence membrane stability in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid: A saturated fatty acid with similar structural features but lacking the butylamino group.
Butylamine: An amine with a butyl group, used in the synthesis of 2-(Butylamino)hexadecanoic acid.
Uniqueness
This compound is unique due to the presence of both a long hydrocarbon chain and a butylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
918817-90-0 |
|---|---|
Formule moléculaire |
C20H41NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
2-(butylamino)hexadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)21-18-6-4-2/h19,21H,3-18H2,1-2H3,(H,22,23) |
Clé InChI |
ZCZITWAXBDPDET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


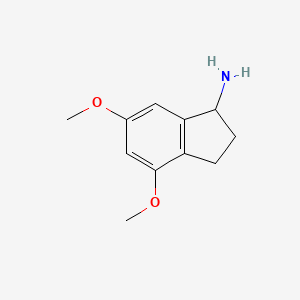
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![5,5'-Bis[2-(4-bromophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12623194.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12623208.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
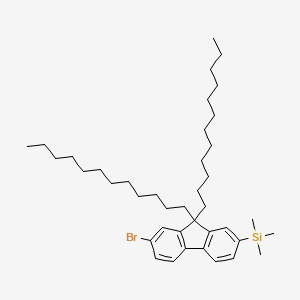
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)

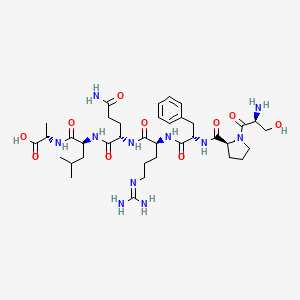
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
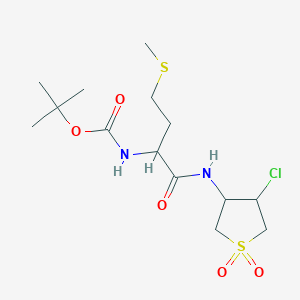
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
